Xanoxate sodium

Description

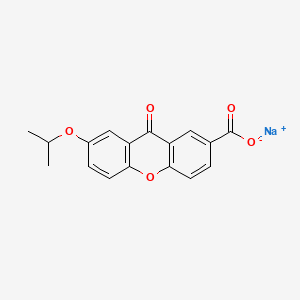

Xanoxate sodium is a heterocyclic carboxylic acid derivative synthesized via Friedel-Crafts cyclization and subsequent oxidation of a xanthone intermediate, as described in The Organic Chemistry of Drug Synthesis . It belongs to a class of compounds exhibiting anti-allergic activity by inhibiting allergic mediator release, analogous to sodium cromoglycate . This compound has been evaluated in clinical trials for anti-allergic applications, though its commercial availability and regulatory status remain unclear from the provided data .

Properties

CAS No. |

41147-04-0 |

|---|---|

Molecular Formula |

C17H13NaO5 |

Molecular Weight |

320.27 g/mol |

IUPAC Name |

sodium;9-oxo-7-propan-2-yloxyxanthene-2-carboxylate |

InChI |

InChI=1S/C17H14O5.Na/c1-9(2)21-11-4-6-15-13(8-11)16(18)12-7-10(17(19)20)3-5-14(12)22-15;/h3-9H,1-2H3,(H,19,20);/q;+1/p-1 |

InChI Key |

BOKNZRWXKMUXII-UHFFFAOYSA-M |

SMILES |

CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |

Isomeric SMILES |

CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

41147-04-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xanoxate sodium; RS-6818 ; RS 6818; RS6818. |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XANOXATE SODIUM typically involves the reaction of 7-isopropoxy-9-oxo-9H-xanthene-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction mixture is usually subjected to filtration, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

XANOXATE SODIUM undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halides and other nucleophiles are employed under controlled pH and temperature conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of xanthene carboxylic acid, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

XANOXATE SODIUM has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: It is employed in biochemical assays and as a fluorescent probe in imaging studies.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of XANOXATE SODIUM involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Comparators:

- Sodium Oxalate (Na₂C₂O₄) : A dicarboxylate salt used in laboratory settings and industrial processes. It induces apoptosis in renal cells at 2 mM concentrations, as shown in HEK293T cell studies .

- Sodium Acetate (CH₃COONa): A monocarboxylate salt with buffering and nephroprotective properties. It reduces sodium oxalate-induced apoptosis by 40% in co-treatment experiments .

- Sodium Acexamate (C₈H₁₄NNaO₃): A sodium salt of 6-acetamidohexanoate, structurally distinct due to its amide and aliphatic chain.

- Sodium Chloroacetate (C₂H₂ClO₂Na) : A halogenated carboxylate with significant toxicity, requiring stringent safety protocols for handling .

Mechanistic Differences:

- Xanoxate sodium acts via inhibition of mast cell mediator release, targeting allergic pathways .

- Sodium oxalate promotes calcium oxalate crystallization and cellular apoptosis, linked to nephrolithiasis .

- Sodium acetate modulates intracellular pH and mitigates oxalate toxicity through metabolic interference .

Comparative Data Table

*Inferred structural class: Xanthone derivatives (C₁₃H₉O₄Na estimated based on related compounds) .

Key Research Findings

Apoptosis Modulation (HEK293T Cells):

- Sodium oxalate (2 mM) induced 65% apoptosis (late + early stages), while sodium acetate co-treatment reduced apoptosis to 25% .

- Ethanol and alanine showed negligible protective effects, highlighting acetate’s unique role in oxalate detoxification .

Anti-Allergic Activity:

- This compound and related xanthone derivatives demonstrated efficacy comparable to sodium cromoglycate in preclinical models, though clinical data are sparse .

Structural Stability:

Biological Activity

Xanoxate sodium, a compound with the chemical formula C17H13NaO5, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cytotoxicity, and therapeutic potential through various studies and data.

- Chemical Name : this compound

- Molecular Formula : C17H13NaO5

- CAS Number : 23681192

- PubChem ID : 23681192

This compound exhibits a range of biological activities attributed to its structural characteristics. The compound is believed to interact with various biological targets, influencing pathways related to inflammation, cancer cell proliferation, and metabolic disorders.

Inhibition of Enzymatic Activity

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, thereby managing blood sugar levels effectively.

Cytotoxicity Studies

Cytotoxicity assessments are vital for understanding the safety and efficacy of new compounds. This compound has been subjected to various cytotoxicity assays using different cell lines.

Cytotoxicity Assays Overview

| Assay Type | Purpose | Methodology |

|---|---|---|

| MTT Assay | Measure cell viability | Colorimetric assay based on mitochondrial activity |

| Colony Formation Assay | Assess clonogenic potential | Soft agar method for anchorage-independent growth |

| Apoptosis Detection | Evaluate programmed cell death | Annexin V staining combined with flow cytometry |

| LDH Release | Determine plasma membrane integrity | Measurement of lactate dehydrogenase release |

The MTT assay is commonly used as a standard for evaluating cytotoxicity; however, it may not always be suitable for natural compounds like this compound due to potential interference. Therefore, multiple assays should be employed to obtain comprehensive data on cytotoxic effects.

Case Studies and Research Findings

- Study on Cytotoxic Effects :

- Inhibition of Enzymatic Activity :

- Microfluidic Systems for Drug Testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.